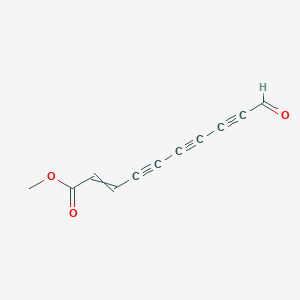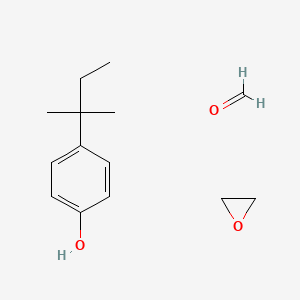
Formaldehyde;4-(2-methylbutan-2-yl)phenol;oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formaldehyde;4-(2-methylbutan-2-yl)phenol;oxirane is a complex organic compound that combines the properties of formaldehyde, a phenolic compound, and an epoxide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde;4-(2-methylbutan-2-yl)phenol;oxirane typically involves the reaction of formaldehyde with 4-(2-methylbutan-2-yl)phenol and oxirane. The reaction conditions often include the use of acid or base catalysts to facilitate the formation of the desired product. For example, the reaction can be carried out in the presence of sulfuric acid or hydrochloric acid as catalysts .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale condensation reactions where formaldehyde reacts with phenolic compounds under controlled temperature and pressure conditions. The process may also include purification steps to isolate the desired product from by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
Formaldehyde;4-(2-methylbutan-2-yl)phenol;oxirane can undergo various chemical reactions, including:
Oxidation: The phenolic component can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and substituted phenolic compounds .
Applications De Recherche Scientifique
Formaldehyde;4-(2-methylbutan-2-yl)phenol;oxirane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of formaldehyde;4-(2-methylbutan-2-yl)phenol;oxirane involves its interaction with various molecular targets. The formaldehyde component can react with primary and secondary amines, thiols, and hydroxyl groups to form methylol derivatives. These reactions can lead to the formation of cross-links with DNA, RNA, and proteins, affecting cellular processes . The phenolic component can undergo redox reactions, influencing oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol-formaldehyde resins: These are similar in that they also involve the reaction of phenol with formaldehyde but do not include the oxirane component.
Epoxy resins: These contain oxirane groups but may not have the phenolic component.
Bisphenol A: A compound that also involves phenolic and epoxide components but has a different structure.
Propriétés
Numéro CAS |
63428-93-3 |
|---|---|
Formule moléculaire |
C14H22O3 |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
formaldehyde;4-(2-methylbutan-2-yl)phenol;oxirane |
InChI |
InChI=1S/C11H16O.C2H4O.CH2O/c1-4-11(2,3)9-5-7-10(12)8-6-9;1-2-3-1;1-2/h5-8,12H,4H2,1-3H3;1-2H2;1H2 |
Clé InChI |
KGOHZZWAQGPQKZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=CC=C(C=C1)O.C=O.C1CO1 |
Numéros CAS associés |
63428-93-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


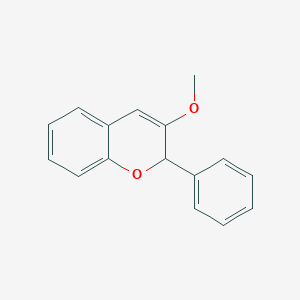
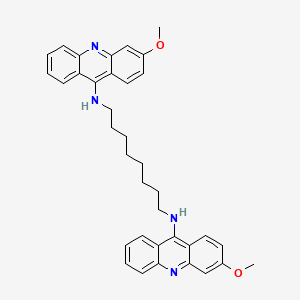
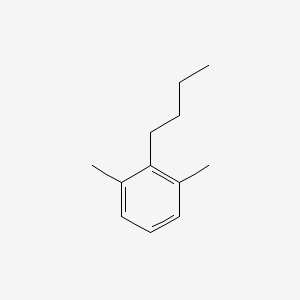
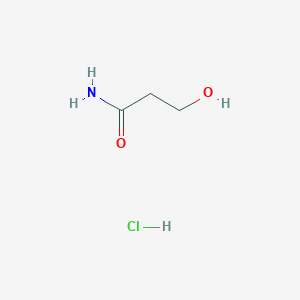
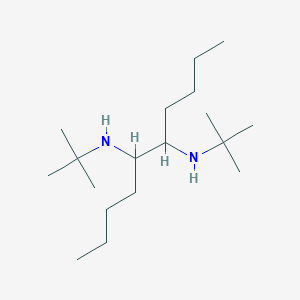
![[(2-Methylhex-5-en-3-yl)sulfanyl]benzene](/img/structure/B14503724.png)
![1-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}heptan-3-one](/img/structure/B14503726.png)
![7,8-Dimethyl-7,8-diborabicyclo[4.2.0]octane](/img/structure/B14503731.png)
![1,1'-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one]](/img/structure/B14503732.png)

![Ethyl 1,6-dimethylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14503748.png)

![Phenyl bis[4-(2-phenylpropan-2-yl)phenyl] phosphate](/img/structure/B14503769.png)
